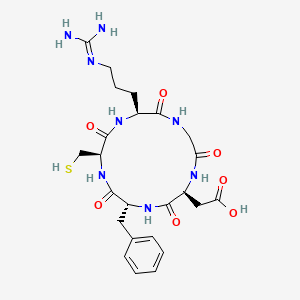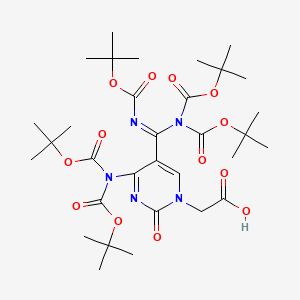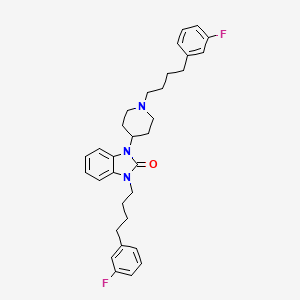
Cav 3.2 inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cav 3.2 inhibitor 2 is a compound that targets the Cav3.2 subtype of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and pain perception. This compound has shown potential in research for its ability to suppress T-channel-dependent somatic and visceral pain in mice .
Méthodes De Préparation
The synthesis of Cav 3.2 inhibitor 2 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a series of reactions that include the formation of key intermediates and the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Cav 3.2 inhibitor 2 undergoes various chemical reactions, including inhibition of T-type calcium channels. The compound has an IC50 value of 0.09339 μM under -80mV holding potential . Common reagents and conditions used in these reactions include specific voltage conditions and the presence of calcium ions. The major products formed from these reactions are the inhibited calcium channels, which result in reduced neuronal excitability and pain perception .
Applications De Recherche Scientifique
Cav 3.2 inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being studied for its potential as an analgesic for intractable pain, including somatic and visceral pain . The compound has shown efficacy in rodent models of acute, inflammatory, and chronic pain . Additionally, it is being explored for its role in treating epilepsy and other neurological disorders .
Mécanisme D'action
The mechanism of action of Cav 3.2 inhibitor 2 involves the inhibition of Cav3.2 T-type calcium channels. These channels are responsible for regulating calcium influx in neurons, which in turn affects neuronal excitability and neurotransmitter release. By inhibiting these channels, this compound reduces neuronal excitability and pain perception . The molecular targets and pathways involved include the Cav3.2 channels and their associated signaling pathways .
Comparaison Avec Des Composés Similaires
Cav 3.2 inhibitor 2 is unique in its high affinity and specificity for Cav3.2 T-type calcium channels. Similar compounds include ethosuximide, mibefradil, valproate, zonisamide, pimozide, and certain dihydropyridines (DHPs) . These compounds also target T-type calcium channels but may have different affinities and specificities for the various subtypes of these channels. This compound stands out due to its potent inhibition of T-channel-dependent pain and its potential for treating intractable pain conditions .
Propriétés
Formule moléculaire |
C32H37F2N3O |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
1-[4-(3-fluorophenyl)butyl]-3-[1-[4-(3-fluorophenyl)butyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2 |
Clé InChI |
HKFWSOWZPUPCOX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



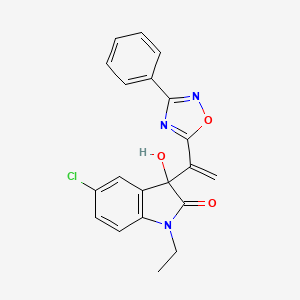

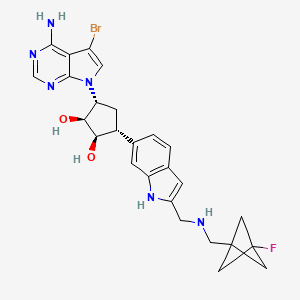


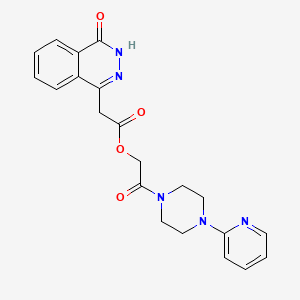
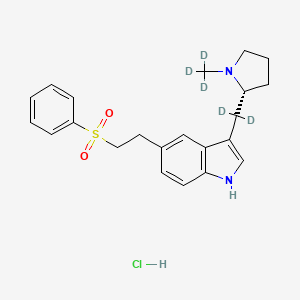

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
